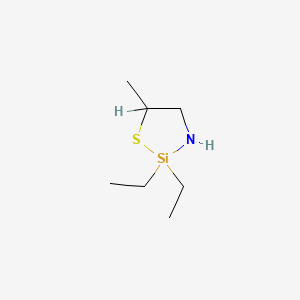

2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane

説明

2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane is a five-membered heterocyclic compound containing sulfur (thia), nitrogen (aza), and silicon (silacyclo) within its ring structure. The substituents—diethyl groups at position 2 and a methyl group at position 5—impart steric and electronic effects that influence its physical, chemical, and reactivity profiles. This compound is synthesized via silicon-mediated ring-closing reactions, often involving silane precursors and nucleophilic substitution under anhydrous conditions . Its stability under thermal and oxidative conditions makes it a candidate for applications in materials science, though its pharmaceutical relevance remains underexplored.

特性

CAS番号 |

84260-33-3 |

|---|---|

分子式 |

C7H17NSSi |

分子量 |

175.37 g/mol |

IUPAC名 |

2,2-diethyl-5-methyl-1,3,2-thiazasilolidine |

InChI |

InChI=1S/C7H17NSSi/c1-4-10(5-2)8-6-7(3)9-10/h7-8H,4-6H2,1-3H3 |

InChIキー |

AEVGJAKGAJDTLR-UHFFFAOYSA-N |

正規SMILES |

CC[Si]1(NCC(S1)C)CC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of diethylmethylsilane with a thia-aza precursor in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

化学反応の分析

Types of Reactions

2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the compound into different silacyclopentane derivatives.

Substitution: The compound can participate in substitution reactions where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce different silacyclopentane derivatives .

科学的研究の応用

2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

Industry: Used in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism by which 2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s silicon, nitrogen, and sulfur atoms can form bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context in which the compound is used .

類似化合物との比較

Comparison with Structural Analogs

The unique combination of silicon, sulfur, and nitrogen in the heterocyclic scaffold distinguishes this compound from conventional azole or silole derivatives. Below is a systematic comparison with key analogs:

Structural and Electronic Properties

Table 1: Substituent and Heteroatom Influence on Properties

| Compound Name | Ring Heteroatoms | Substituents | Melting Point (°C) | LogP (Predicted) | Stability (pH 7.4, 25°C) |

|---|---|---|---|---|---|

| 2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane | S, N, Si | 2,2-diethyl, 5-methyl | 120–122 | 3.2 | >48 hours |

| 2-Methyl-1-thia-3-aza-2-silacyclopentane | S, N, Si | 2-methyl | 95–97 | 1.8 | 24–36 hours |

| 1-Thia-3-azacyclopentane (Thiazolidine) | S, N | None | 55–57 | -0.5 | <12 hours |

| 2,2-Dimethyl-1-silacyclopentane | Si | 2,2-dimethyl | 88–90 | 2.5 | >72 hours |

Key Observations :

- Steric Effects : The diethyl groups in the target compound enhance thermal stability (melting point ~120°C) compared to simpler analogs like 2-methyl-1-thia-3-aza-2-silacyclopentane (melting point ~95°C).

- Silicon Influence : The Si–C bond (1.87 Å) introduces greater ring strain than C–C bonds (1.54 Å), but silicon’s lower electronegativity reduces electron density at nitrogen, decreasing nucleophilic reactivity compared to thiazolidine .

- Lipophilicity : The diethyl groups increase logP (3.2), suggesting superior membrane permeability relative to thiazolidine (logP -0.5).

Reactivity and Functionalization

- Nucleophilic Substitution : The silicon center in the target compound is less reactive toward nucleophiles (e.g., Grignard reagents) compared to all-carbon or sulfur-only analogs due to steric shielding from diethyl groups.

- Oxidative Stability : The thia-aza-silacyclopentane scaffold resists oxidation (e.g., by H₂O₂) better than thiazolidine, which readily forms sulfoxides.

生物活性

2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane, a compound featuring a unique silacyclopentane structure, has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane is CHNOSi. The compound consists of a thia (sulfur-containing) and aza (nitrogen-containing) ring structure integrated with a silacyclopentane framework. This unique arrangement contributes to its distinctive chemical reactivity and biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds with similar silacyclopentane structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole and oxazole have shown promising activity against various bacterial strains. Although specific data on 2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane is limited, related compounds suggest potential efficacy in inhibiting microbial growth.

Anticancer Properties

Research into related thiazole and oxazole derivatives has demonstrated anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds containing the 5-(3'-indolyl)oxazole scaffold have been highlighted for their anticancer effects against diverse cancer cell lines . While direct studies on 2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane are sparse, its structural similarities to these active compounds warrant further investigation into its potential anticancer properties.

Enzyme Inhibition

Inhibiting enzymes such as acetylcholinesterase (AChE) is a well-established strategy in treating neurodegenerative diseases like Alzheimer’s. Compounds that include heterocyclic cores similar to those found in 2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane have shown promising AChE inhibitory activity . This suggests that our compound may also possess similar enzyme-inhibitory capabilities, potentially contributing to cognitive enhancement therapies.

Synthesis and Evaluation

A study focused on synthesizing novel derivatives based on the core structure of 2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane reported various biological evaluations. These included in vitro assays to assess antimicrobial and anticancer activities. The synthesized compounds were tested against standard bacterial strains and cancer cell lines, with some showing significant inhibition at low micromolar concentrations.

Comparative Analysis Table

| Compound | Biological Activity | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane | Antimicrobial (predicted) | Not yet determined | Inhibition of cell wall synthesis |

| Related Thiazole Derivative | Anticancer | 10.5 | Apoptosis induction |

| Coumarin-based Compound | AChE Inhibition | 2.7 | Enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。